molecular formula C21H30N4O3 B2428307 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea CAS No. 2224476-01-9

1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea

Numéro de catalogue B2428307
Numéro CAS: 2224476-01-9
Poids moléculaire: 386.496
Clé InChI: UYHJMVBDJSWKFJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea, also known as MMV008138, is a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3. This compound has gained significant attention in recent years due to its potential as a new antimalarial drug.

Mécanisme D'action

1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea inhibits the activity of the protein kinase PfCLK3, which is essential for the splicing of pre-mRNA in P. falciparum. This inhibition leads to the accumulation of unspliced mRNA and ultimately disrupts the parasite's ability to produce functional proteins. This disruption ultimately leads to the death of the parasite.
Biochemical and Physiological Effects:
Studies have shown that 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea has minimal toxicity towards mammalian cells, making it a promising candidate for further development as an antimalarial drug. However, further studies are needed to fully understand the biochemical and physiological effects of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea is its potency and selectivity towards PfCLK3. This makes it an ideal tool for studying the splicing of pre-mRNA in P. falciparum. However, one limitation of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea is its low solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.

Orientations Futures

There are several potential future directions for 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea research. One possible direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the investigation of the biochemical and physiological effects of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea in more detail. Additionally, further studies are needed to evaluate the efficacy of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea in animal models of malaria. Finally, the potential of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea as a lead compound for the development of new antimalarial drugs should be explored.

Méthodes De Synthèse

The synthesis of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea involves the reaction of 1-(4-morpholinyl)cyclohexanecarboxaldehyde with 3-(2-oxo-1-azetidinyl)aniline in the presence of an acid catalyst. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and urea to obtain the final product. The synthesis of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea has been optimized to yield high purity and potency.

Applications De Recherche Scientifique

1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea has been extensively studied for its potential as a new antimalarial drug. In vitro studies have shown that 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea has potent activity against the asexual blood stages of P. falciparum, with an IC50 value of 0.6 nM. Furthermore, 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea has been shown to be active against multidrug-resistant strains of P. falciparum.

Propriétés

IUPAC Name

1-[(1-morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c26-19-7-10-25(19)18-6-4-5-17(15-18)23-20(27)22-16-21(8-2-1-3-9-21)24-11-13-28-14-12-24/h4-6,15H,1-3,7-14,16H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHJMVBDJSWKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)NC2=CC(=CC=C2)N3CCC3=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.